molecular formula C6H15NO2 B1283765 (tert-Butylazanediyl)dimethanol CAS No. 55686-22-1

(tert-Butylazanediyl)dimethanol

Cat. No.: B1283765
CAS No.: 55686-22-1
M. Wt: 133.19 g/mol
InChI Key: UKOYDJAIEJKTHU-UHFFFAOYSA-N
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Description

. It is characterized by the presence of a tert-butyl group attached to an azanediyl group, which is further bonded to two hydroxymethyl groups. This compound is often used in various chemical reactions and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butylazanediyl)dimethanol typically involves the reaction of tert-butylamine with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{tert-Butylamine} + 2 \text{Formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of tert-butylformaldehyde or tert-butylcarboxylic acid.

    Reduction: Formation of tert-butylamine or tert-butylmethanol.

    Substitution: Formation of tert-butylhalides or tert-butylalkoxides.

Scientific Research Applications

(tert-Butylazanediyl)dimethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (tert-Butylazanediyl)dimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

    N,N-Dimethylaminomethyl: Similar in structure but with dimethyl groups instead of hydroxymethyl groups.

    N,N-Diethylaminomethyl: Similar in structure but with diethyl groups instead of hydroxymethyl groups.

    N,N-Bis(hydroxymethyl)ethylamine: Similar in structure but with an ethyl group instead of a tert-butyl group.

Uniqueness: (tert-Butylazanediyl)dimethanol is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

[tert-butyl(hydroxymethyl)amino]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(2,3)7(4-8)5-9/h8-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOYDJAIEJKTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573927
Record name (tert-Butylazanediyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55686-22-1
Record name (tert-Butylazanediyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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